molecular formula C22H27Cl2N3O4S2 B2920255 3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride CAS No. 1215804-86-6

3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride

Cat. No.: B2920255
CAS No.: 1215804-86-6
M. Wt: 532.5
InChI Key: NBDVXKMOLFDQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex sulfonamide derivative featuring a benzo[d]thiazol-2-yl core substituted with methoxy and methyl groups. The propanamide backbone is linked to a 4-chlorophenylsulfonyl moiety and a dimethylaminoethyl tertiary amine, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S2.ClH/c1-15-5-10-18(30-4)20-21(15)31-22(24-20)26(13-12-25(2)3)19(27)11-14-32(28,29)17-8-6-16(23)7-9-17;/h5-10H,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDVXKMOLFDQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H29ClN4O5SC_{23}H_{29}ClN_{4}O_{5}S. It features a complex structure that includes a sulfonamide moiety, dimethylamino group, and a benzo[d]thiazole derivative, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antimicrobial Activity : Many derivatives containing the dimethylamino and sulfonyl groups demonstrate significant antibacterial properties. For example, studies show that compounds with the chlorophenyl sulfonyl moiety exhibit moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Compounds from similar classes have shown strong inhibitory effects against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urease-related infections .
  • Anticancer Properties : The benzo[d]thiazole moiety is associated with anticancer activity. Research highlights that related compounds can inhibit pathways involved in cancer cell proliferation, particularly targeting the WNT/β-catenin signaling pathway, which is crucial in various cancers .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The sulfonamide group may enhance binding affinity to target proteins or enzymes, facilitating inhibition or modulation of their activity.
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that related compounds induce ROS production in cancer cells, leading to apoptosis .
  • Enzyme Inhibition Pathways : The inhibition of AChE can lead to increased acetylcholine levels, which may enhance neurotransmission in neurodegenerative diseases.

Case Studies

  • Antibacterial Screening : A study reported the synthesis of several sulfonamide derivatives, including those with the chlorophenyl group. These derivatives were tested against multiple bacterial strains, showing varying degrees of efficacy. Notably, some exhibited strong inhibitory effects on urease, which is critical for the survival of certain pathogens .
  • Cancer Cell Line Studies : In vitro assays demonstrated that compounds similar to the target compound inhibited growth in various cancer cell lines by disrupting WNT signaling pathways. This suggests potential for development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE and urease inhibition
AnticancerInhibition of WNT signaling pathways
ROS InductionInduces oxidative stress leading to apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: sulfonamide groups , heterocyclic cores (e.g., benzothiazole, triazole) , and propanamide linkages . Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/Modifications Key Functional Groups Synthesis Pathway Highlights
Target compound Benzo[d]thiazol-2-yl 4-Methoxy, 7-methyl; dimethylaminoethyl group; 4-chlorophenylsulfonyl Sulfonamide, tertiary amine, propanamide Multi-step nucleophilic substitution, Friedel-Crafts acylation (inferred)
3-((4-chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide (CAS 921798-13-2) Thiazol-2-yl 7-Ethoxybenzofuran; 4-chlorophenylsulfonyl Sulfonamide, propanamide S-alkylation of thiol intermediates
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole-3(4H)-thione 4-X-phenylsulfonyl (X = H, Cl, Br); 2,4-difluorophenyl Thione, sulfonamide Cyclization of hydrazinecarbothioamides
S-alkylated 1,2,4-triazoles [10–15] 1,2,4-Triazole α-Halogenated ketone derivatives (e.g., 2-bromoacetophenone) Thioether, sulfonamide Alkylation of triazole-thiones
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides Oxadiazole-thiazole hybrid Substituted phenyl; sulfanyl-propanamide Oxadiazole, thiazole, sulfanyl Hydrazide cyclization, CS2 coupling

Key Findings from Comparative Studies

In contrast, triazole-thiones [7–9] prioritize tautomeric stability (thione vs. thiol forms), which influences their redox activity and metal-binding capacity .

Heterocyclic Cores :

  • Benzo[d]thiazol-2-yl (target compound) vs. thiazol-2-yl (CAS 921798-13-2):

  • 1,2,4-Triazoles [7–15]:
  • These exhibit broader tautomeric flexibility but lower metabolic stability than benzothiazoles due to susceptibility to oxidative cleavage .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires Friedel-Crafts acylation (for benzothiazole formation) and sulfonylation , whereas triazole derivatives [7–15] rely on cyclization of hydrazinecarbothioamides . CAS 921798-13-2 employs S-alkylation, a less labor-intensive route .

For example, triazole-thiones showed IC50 values of 2–10 µM against lung and colon cancer cell lines, comparable to doxorubicin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and amide coupling. For example, sulfonylation of 4-chlorobenzenesulfonyl chloride with a benzo[d]thiazol-2-amine intermediate can be performed under reflux in ethanol with glacial acetic acid as a catalyst (similar to ). Reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are critical for yields >70% .
  • Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) or column chromatography.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodology : Use a combination of:

  • NMR : 1H^1H and 13C^13C NMR to confirm proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm, aromatic protons in benzo[d]thiazole at δ 7.0–8.5 ppm).
  • HPLC-MS : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~600) and purity (>95%) .
  • FT-IR : Confirm sulfonamide (S=O stretch at 1150–1350 cm1^{-1}) and amide (C=O at 1650 cm1^{-1}) functionalities.

Q. What solvent systems are recommended for solubility and bioassay compatibility?

  • Methodology : The compound shows poor aqueous solubility but dissolves in DMSO (≥50 mg/mL) or ethanol (10–20 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Methodology : If NMR suggests conformational flexibility (e.g., broadened peaks), use X-ray crystallography (as in ) to resolve solid-state structure. For example, single-crystal X-ray diffraction confirmed sulfonamide torsion angles (85–95°) and hydrogen-bonding networks in related sulfonamide derivatives .
  • Case Study : Inconsistent 13C^13C NMR signals for the dimethylamino group were resolved by variable-temperature NMR, revealing restricted rotation at lower temperatures.

Q. What strategies optimize reaction yields when scaling up synthesis?

  • Methodology : Apply Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). For instance, a Central Composite Design (CCD) for similar sulfonamides identified optimal reflux temperature (80°C) and catalyst (triethylamine, 1.5 eq.), improving yields from 65% to 82% .
  • Troubleshooting : Low yields (<50%) may arise from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres (N2_2/Ar) .

Q. How does pH affect the compound’s stability in storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) reveals degradation products (e.g., hydrolysis of the sulfonamide group at pH <3 or >9). Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. Why do different studies report varying biological activity (e.g., IC50_{50}) for this compound?

  • Root Cause : Variability in purity (e.g., 95% vs. 99%) or residual solvents (e.g., DMF) can skew bioassay results. Validate purity via HPLC before testing .
  • Mitigation : Standardize assay conditions (e.g., cell line passage number, serum-free media) and include positive controls (e.g., doxorubicin for cytotoxicity assays).

Methodological Tables

Parameter Optimal Condition Reference
Synthesis Yield70–82% (reflux, 80°C)
Purity (HPLC)≥95% (C18, 70:30 ACN/H2_2O)
Solubility (DMSO)50 mg/mL
Stability (Lyophilized)>12 months (-20°C, dark)

Key Recommendations

  • Synthesis : Prioritize anhydrous conditions and stoichiometric control.
  • Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous confirmation.
  • Bioassays : Pre-solubilize in DMSO and validate purity to minimize artifacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.